molecular formula C12H15FN4O2 B2801082 7-(5-fluoropyrimidin-2-yl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one CAS No. 2309541-06-6

7-(5-fluoropyrimidin-2-yl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Cat. No. B2801082
CAS RN: 2309541-06-6
M. Wt: 266.276
InChI Key: ADLXRNYZPHPLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5-fluoropyrimidin-2-yl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one is a heterocyclic compound that has been the subject of significant scientific research in recent years. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been a subject of research. Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including a compound similar to the one (Chrovian et al., 2018). Butters et al. (2001) examined the relative stereochemistry in the synthesis of a related compound, voriconazole, which is used as an antifungal agent (Butters et al., 2001).

Applications in Cancer Research

A series of compounds, including those with a structure similar to the one , have been studied for their anticancer properties. For example, Zhang et al. (2007) explored triazolopyrimidines as anticancer agents, focusing on their unique mechanism of tubulin inhibition (Zhang et al., 2007). Oliva et al. (2022) synthesized and evaluated 7-Anilino Triazolopyrimidines as potent antimicrotubule agents, which could be relevant in cancer therapy (Oliva et al., 2022).

Antimicrobial Research

In the realm of antimicrobial research, Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities, which is a potential area of application for similar compounds (Bayrak et al., 2009).

Further Pharmacological Studies

The compound's derivatives have been explored for various pharmacological activities. Kalluraya et al. (2007) synthesized and evaluated certain derivatives for their antibacterial and antifungal activities, suggesting a potential application in antimicrobial therapy (Kalluraya et al., 2007).

Drug Development and Optimization

Research has also been conducted on the optimization of drug formulations containing related compounds. For instance, Petty and Cassidy (2004) discussed the development of novel fluoropyrimidines, enhancing the efficacy and tolerability of cytotoxic therapy, which could include derivatives of the compound (Petty & Cassidy, 2004).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression.

Mode of Action

The compound interacts with CDK8 by upregulating miR-26b-5p , a type of microRNA . MicroRNAs are small non-coding RNA molecules that function in RNA silencing and post-transcriptional regulation of gene expression. The upregulation of miR-26b-5p leads to the downregulation of CDK8 .

Biochemical Pathways

The compound’s action affects the NF-κB/p65 signaling pathway . This pathway plays a key role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. The compound upregulates miR-26b-5p, which in turn inhibits the NF-κB/p65 signaling pathway by targeting CDK8 .

Result of Action

The compound promotes apoptosis in HepG2 cells, a human liver cancer cell line . It also inhibits the proliferation, migration, and invasion of these cells . The compound’s upregulation of miR-26b-5p leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 .

properties

IUPAC Name

7-(5-fluoropyrimidin-2-yl)-5,5a,6,8,9,9a-hexahydro-1H-pyrido[4,3-e][1,4]oxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O2/c13-9-3-14-12(15-4-9)17-2-1-10-8(5-17)6-19-7-11(18)16-10/h3-4,8,10H,1-2,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXRNYZPHPLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1NC(=O)COC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.